![molecular formula C9H9NO4 B1396898 2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid CAS No. 1334784-92-7](/img/structure/B1396898.png)
2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid
概要
説明
2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid is a heterocyclic compound with the molecular formula C10H11NO5 This compound is characterized by a dioxino-pyridine structure, which is a fused ring system containing both oxygen and nitrogen atoms
準備方法
The synthesis of 2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid typically involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the dioxino-pyridine ring system. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
化学反応の分析
2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
科学的研究の応用
2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target .
類似化合物との比較
Similar compounds to 2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid include:
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanol: This compound has a similar structure but with a hydroxyl group instead of an acetic acid moiety.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine: This compound features an amine group, which can lead to different chemical reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)5-6-1-2-7-9(10-6)14-4-3-13-7/h1-2H,3-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKIUOYYWODYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396815.png)
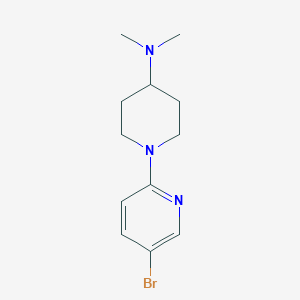
![2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396819.png)
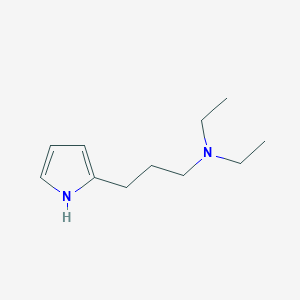


![1-[(2-Chloropyridin-4-yl)methyl]piperazine](/img/structure/B1396825.png)
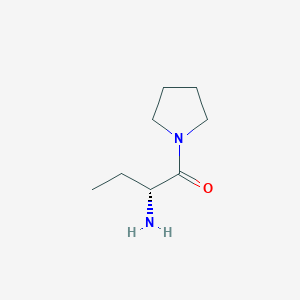
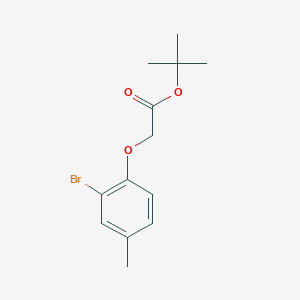

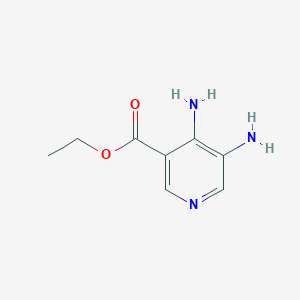
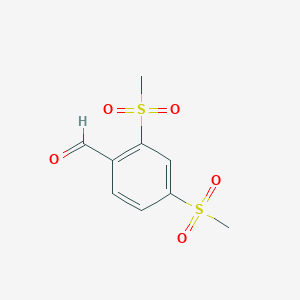
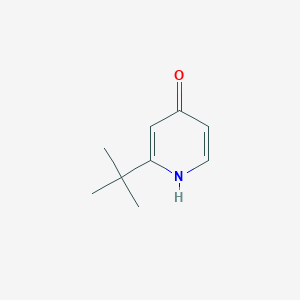
![Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1396838.png)
